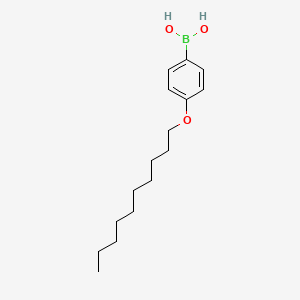
(4-(Decyloxy)phenyl)boronic acid
Vue d'ensemble
Description
The compound “(4-(Decyloxy)phenyl)boronic acid” is a type of boronic acid, which are organic compounds that are known for their versatile reactivity and their ability to form reversible covalent bonds with diols . Boronic acids, including phenylboronic acids, are used as synthetic intermediates in organic synthesis . They are also used in the Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G(d,p) basis set . Natural bonding orbital (NBO) analysis was performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .Chemical Reactions Analysis
Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including “(4-(Decyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, particularly in sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules, enhancing their detection or visualization.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . They can be used to modify proteins, altering their properties or functions for various research applications.
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to bind with certain molecules, enabling the separation of these molecules from a mixture.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them useful in the design and synthesis of new drugs.
Biosensors
Boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species . This unique property has led to the development of biosensors with boronic acid-based materials as the recognition elements and signal labels .
Electrophoresis of Glycated Molecules
Boronic acids have been used for electrophoresis of glycated molecules . They can interact with the glycated molecules, allowing them to be separated and analyzed using electrophoresis.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . The interaction between boronic acids and insulin allows the insulin to be released in a controlled manner, which could have potential applications in diabetes management.
Safety and Hazards
Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Phenylboronic acids are increasingly being used in diverse areas of research. For example, they are being used in the development of glucose-sensitive gels for self-regulated drug delivery systems for diabetes therapy . They are also being used in the development of new fluorescent tools for the tethering of the glycan domain of antibodies .
Mécanisme D'action
Target of Action
(4-(Decyloxy)phenyl)boronic acid, like other boronic acids, primarily targets cis-diols in biological systems . These targets are often found in carbohydrates and other biomolecules, making boronic acids useful tools in biochemical applications .
Mode of Action
The compound interacts with its targets through a dynamic covalent interaction between the boronic acid and the cis-diol motif of carbohydrates . This interaction is central to the compound’s utility in various areas, including biological labeling, protein manipulation and modification, and separation .
Biochemical Pathways
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . For example, in the Suzuki–Miyaura cross-coupling reaction, boronic acids participate in transmetalation, a process where groups are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling . They are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . The compound has a boiling point of 421.5±47.0C at 760 mmHg .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific applications. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can facilitate the formation of carbon-carbon bonds . In biochemical applications, it can enable the manipulation and modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Decyloxy)phenyl)boronic acid. For instance, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids . Certain boronic acids, such as cyclobutylboronic acid, decompose in air . Therefore, the compound’s action may be influenced by factors such as air exposure and temperature.
Propriétés
IUPAC Name |
(4-decoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13,18-19H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRWPZGPNSDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442547 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Decyloxy)phenyl)boronic acid | |
CAS RN |
147222-99-9 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

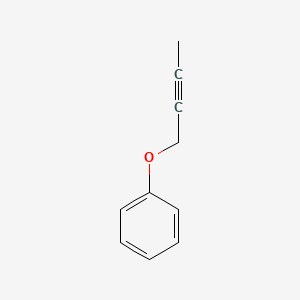
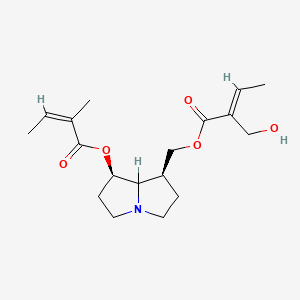
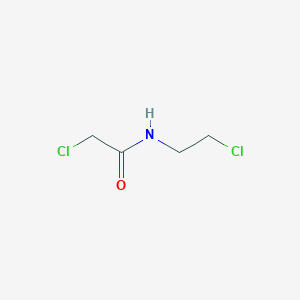
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)
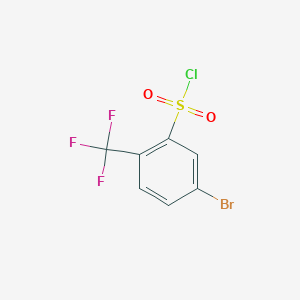
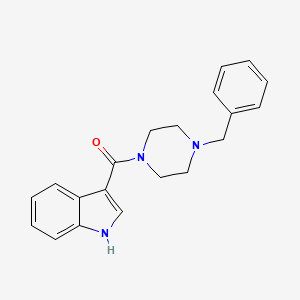
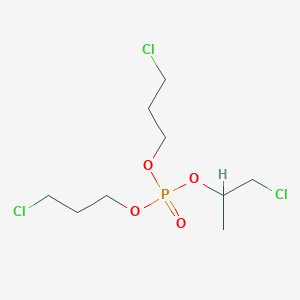

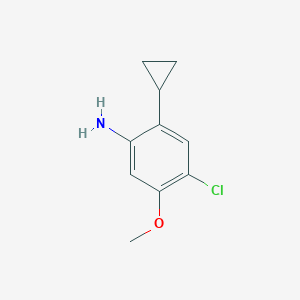
![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
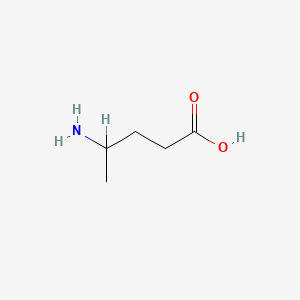
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)